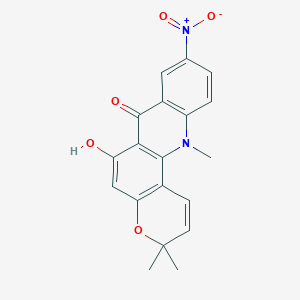
9-Nitronoracronycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Nitronoracronycine is a natural product that has been found to have promising anticancer properties. This compound was first isolated from the marine sponge Axinella verrucosa in 2013. Since then, researchers have been investigating its potential as a cancer treatment.
Wirkmechanismus
The mechanism of action of 9-nitronoracronycine is not fully understood. However, it has been suggested that this compound can induce apoptosis (programmed cell death) in cancer cells. It may also inhibit angiogenesis (the formation of new blood vessels) in tumors, which can prevent their growth and spread.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 9-nitronoracronycine has been shown to have other biochemical and physiological effects. For example, it can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It may also have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-nitronoracronycine in lab experiments is that it is a natural product, which means it is less likely to have toxic side effects than synthetic compounds. However, the complex synthesis process and the limited availability of this compound may make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 9-nitronoracronycine. One possibility is to investigate its use in combination with other anticancer agents to enhance its effectiveness. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in clinical trials.
Synthesemethoden
The synthesis of 9-nitronoracronycine is a complex process that involves multiple steps. The compound can be synthesized from the natural product noracronycine, which is found in various plants. The synthesis involves the use of several chemical reagents and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The potential of 9-nitronoracronycine as an anticancer agent has been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that 9-nitronoracronycine can inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
121112-48-9 |
|---|---|
Produktname |
9-Nitronoracronycine |
Molekularformel |
C19H16N2O5 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
6-hydroxy-3,3,12-trimethyl-9-nitropyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H16N2O5/c1-19(2)7-6-11-15(26-19)9-14(22)16-17(11)20(3)13-5-4-10(21(24)25)8-12(13)18(16)23/h4-9,22H,1-3H3 |
InChI-Schlüssel |
SQRCJAXHTPUPCH-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C)O)C |
Andere CAS-Nummern |
121112-48-9 |
Synonyme |
9-nitronoracronycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




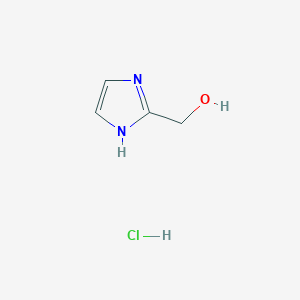
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
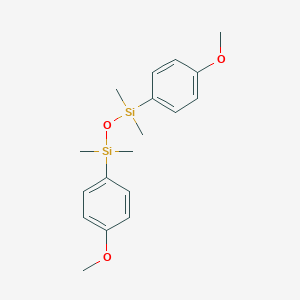
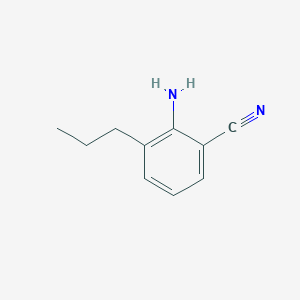

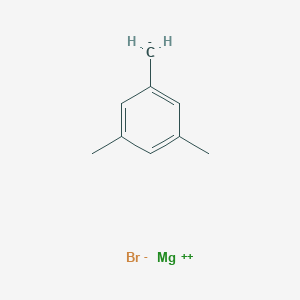
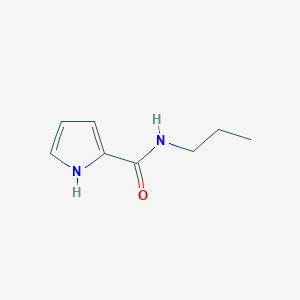
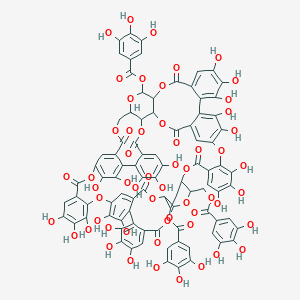
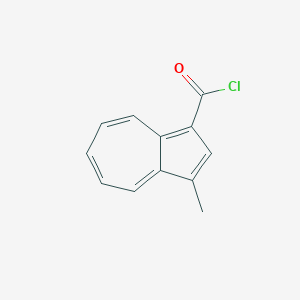
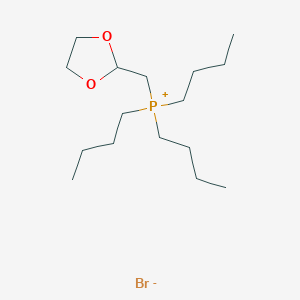
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
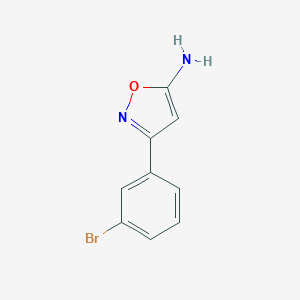
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)